Bienvenue dans la boutique en ligne BenchChem!

(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Lipophilicity Membrane permeability Physicochemical profiling

The molecule (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one (CAS 292161-99-0) is a fully synthetic 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative characterized by a unique 3-[2-(2-methylphenoxy)ethoxy]benzylidene substituent. It belongs to the thiazolidinone class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including PPARγ modulation, tyrosinase inhibition, and aldose reductase antagonism.

Molecular Formula C19H17NO3S2
Molecular Weight 371.5 g/mol
Cat. No. B11670664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC19H17NO3S2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3
InChIInChI=1S/C19H17NO3S2/c1-13-5-2-3-8-16(13)23-10-9-22-15-7-4-6-14(11-15)12-17-18(21)20-19(24)25-17/h2-8,11-12H,9-10H2,1H3,(H,20,21,24)/b17-12-
InChIKeyNIVMOYJOPSBZIA-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: A Structurally Distinct Rhodanine-Based Screening Compound


The molecule (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one (CAS 292161-99-0) is a fully synthetic 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative characterized by a unique 3-[2-(2-methylphenoxy)ethoxy]benzylidene substituent . It belongs to the thiazolidinone class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including PPARγ modulation, tyrosinase inhibition, and aldose reductase antagonism [1]. With a molecular weight of 371.5 g/mol and no hydrogen-bond donors, this compound occupies a distinct physicochemical space that differentiates it from many in-class analogs .

Why (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one Cannot Be Replaced by Generic Rhodanine Analogs


Within the 2-thioxo-1,3-thiazolidin-4-one family, biological performance is exquisitely sensitive to the nature and position of substituents on the 5-arylidene ring [1]. The 2-methylphenoxy moiety in the target compound imparts a distinct combination of high lipophilicity (cLogP ~4.5) and the complete absence of hydrogen-bond donors (Hdon = 0), which contrasts sharply with the closest commercially available analog, 5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one (ChemBridge 6192779), which has a lower LogP (~3.57) and features a hydrogen-bond donor (Hdon = 1) . These physicochemical differences can profoundly influence membrane permeability, target engagement, and off-target binding profiles, meaning that functional or biological data obtained for other rhodanine analogs cannot be assumed to apply to this specific compound without direct experimental validation.

Quantitative Differentiation Evidence for (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one Versus Closest Analogs


Higher cLogP and Reduced tPSA Versus the Closest Commercial Analog (6192779) Drive Membrane Permeability Differentiation

The target compound exhibits a computed octanol-water partition coefficient (cLogP) of 4.5, which is 0.93 log units higher than that of the closest purchasable analog, 5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one (ChemBridge 6192779, cLogP = 3.57) [1]. The topological polar surface area (tPSA) is also substantially lower for the target (38 Ų) compared to analog 6192779 (56.8 Ų) [1].

Lipophilicity Membrane permeability Physicochemical profiling

Absence of Hydrogen-Bond Donors Confers a Distinct Intermolecular Interaction Profile Versus Methoxy-Containing Analogs

The target compound contains zero hydrogen-bond donors (Hdon = 0) and five hydrogen-bond acceptors (Hacc = 5), whereas the closest analog 6192779 possesses one donor and four acceptors (Hdon = 1, Hacc = 4) [1]. This absence of a donor scaffold-wide is relatively uncommon among 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and can reduce the propensity for strong, orientation-specific hydrogen bonds with biological macromolecules, potentially altering selectivity profiles.

Hydrogen bonding Off-target selectivity Drug-likeness

Lower Rotatable Bond Count Suggests Reduced Conformational Entropy Penalty Upon Target Binding

The target compound features five rotatable bonds, one fewer than the six rotatable bonds present in analog 6192779 [1]. In the context of the 5-arylidene-rhodanine series, a lower number of rotatable bonds pre-organizes the molecule into a more restricted conformational ensemble, which can translate into a reduced entropic penalty upon binding to a biological target.

Conformational flexibility Binding affinity Molecular complexity

Scaffold-Class Tyrosinase Inhibitory Potential: Structurally Related (Z)-BBTT Analogs Achieve Nanomolar IC50 Values

Although no direct tyrosinase inhibition data exist for the target compound itself, potent competitive inhibition of mushroom tyrosinase has been demonstrated for structurally related (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one ((Z)-BBTT) analogs [1]. The most potent analog in that series (analog 3) exhibited an IC50 of 90 nM, which was 214-fold lower than the IC50 of kojic acid (19.22 μM) under the same assay conditions [1]. Given that the target compound shares the identical 2-thioxo-1,3-thiazolidin-4-one core and a 5-benzylidene substitution pattern, it is positioned within the same pharmacophoric space that produced this nanomolar activity.

Tyrosinase inhibition Anti-melanogenic Competitive inhibition

Scaffold-Class Aldose Reductase Inhibition: A Close Phenoxybenzylidene Analog Inhibits ALR2 with an IC50 of 2.94 μM

The compound 5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one (CHEMBL161669), which differs from the target molecule only by the absence of the ortho-methyl group on the phenoxy ring and the ethylene linker, inhibits bovine lens aldose reductase (ALR2) with an IC50 of 2.94 μM [1]. This single-digit micromolar activity establishes the 3-phenoxybenzylidene-2-thioxothiazolidin-4-one chemotype as a validated aldose reductase inhibitor pharmacophore. The target compound's additional ortho-methyl substitution and ethoxy linker may further modulate this activity.

Aldose reductase Diabetic complications Enzyme inhibition

Unique 2-Methylphenoxy Substituent Distinguishes the Compound from the Broadly Available Methoxy-Substituted ChemBridge Congeners

Among commercially available 5-{3-[2-(phenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one variants, the 2-methyl substitution on the terminal phenoxy ring (as opposed to 3-methoxy, 4-methoxy, or unsubstituted analogs) represents a specific structural feature accessible only through this compound (CAS 292161-99-0) . This ortho-methyl group introduces steric hindrance and alters the electron density of the phenoxy ring compared to the meta-methoxy analog (6192779), which can result in divergent structure-activity relationships (SAR) during primary screening.

Chemical diversity Screening library Substituent effects

Optimal Research and Procurement Scenarios for (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one


Primary Phenotypic or Target-Based Screening for Anti-Melanogenic and Tyrosinase Inhibitor Discovery

The compound's scaffold is directly validated by nanomolar tyrosinase inhibitors (IC50 = 90 nM for (Z)-BBTT analog 3) [1]. Its distinct 2-methylphenoxy substitution and zero Hdon profile may confer unique cellular permeability and selectivity advantages that warrant evaluation in B16F10 melanogenesis assays or recombinant human tyrosinase screens.

Diabetic Complication Programs Targeting Aldose Reductase (ALR2)

The close structural analog CHEMBL161669 exhibits ALR2 IC50 = 2.94 μM, establishing the 3-phenoxybenzylidene-rhodanine motif as a validated pharmacophore [2]. The target compound's altered substitution pattern offers a chemical starting point for SAR expansion around this enzyme target implicated in diabetic neuropathy and retinopathy.

Screening Library Diversification for Privileged Scaffold-Based Hit Expansion

With a cLogP of 4.5, zero Hdon, and an ortho-methyl substituent, this compound occupies physicochemical and structural space not represented by standard methoxy-substituted rhodanine analogs (e.g., 6192779 with cLogP 3.57 and Hdon = 1) [3]. It is suited for inclusion in diversity-oriented screening decks where maximal pharmacophore coverage is required.

PPARγ or Metabolic Disorder Target Exploration

Rhodanine derivatives are established PPARγ ligands, with some analogs showing IC50 values in the sub-micromolar range [4]. While the target compound has not been directly profiled against PPARγ, its lipophilic nature and structural alignment with known active 2-thioxo-thiazolidinones position it as a rational candidate for transactivation or competitive binding assays in metabolic disease research.

Quote Request

Request a Quote for (5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.